molecular formula C29H32F2N2OS B374697 2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether

2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether

Cat. No.: B374697
M. Wt: 494.6g/mol
InChI Key: FZQUOGKQOBDCFB-UHFFFAOYSA-N
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Description

2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether is a complex organic compound that belongs to the class of dibenzothiepins

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions with biological targets.

    Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic applications in treating diseases.

    Industry: It may find use in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and piperazine rings may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl 4-fluorophenyl ether include other dibenzothiepins and fluorinated piperazine derivatives. Examples include:

  • 10-(4-[2-(4-Fluorophenoxy)ethyl]piperazino)-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin
  • 3-Fluoro-10-(4-[2-(4-chlorophenoxy)ethyl]piperazino)-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of multiple fluorine atoms and the specific arrangement of piperazine and isopropyl groups contribute to its potential as a versatile compound for various applications.

Properties

Molecular Formula

C29H32F2N2OS

Molecular Weight

494.6g/mol

IUPAC Name

1-[2-(4-fluorophenoxy)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine

InChI

InChI=1S/C29H32F2N2OS/c1-20(2)21-4-10-28-26(17-21)27(18-22-3-5-24(31)19-29(22)35-28)33-13-11-32(12-14-33)15-16-34-25-8-6-23(30)7-9-25/h3-10,17,19-20,27H,11-16,18H2,1-2H3

InChI Key

FZQUOGKQOBDCFB-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC5=CC=C(C=C5)F)C=CC(=C3)F

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCOC5=CC=C(C=C5)F)C=CC(=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)c1ccc2c(c1)C(Cl)Cc1ccc(F)cc1S2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2.6 g of 3-fluoro-8-isopropyl-10-piperazino-10,11-dihydrodibenzo(b,f)thiepin in 15 ml of chloroform was stirred and treated dropwise with 1.7 g of 4-fluorophenoxyacetyl chloride and the mixture allowed to stand for 12 hours. It was then diluted with chloroform, washed with a 5% sodium hydroxide solution and water, dried with potassium carbonate, filtered and evaporated. The oily residue (3.7 g, 100%) was the crude 3-fluoro-10-[4-(4-fluorophenoxyacetyl)-piperazino]-8-isopropyl-10,11-dihydrodibenzo(b,f)thiepin which was used in this state for further work.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two

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